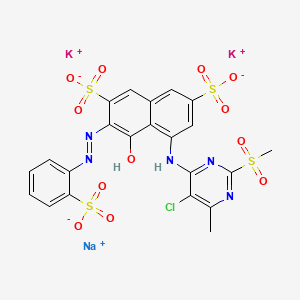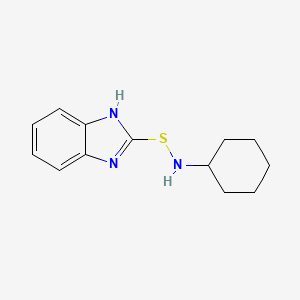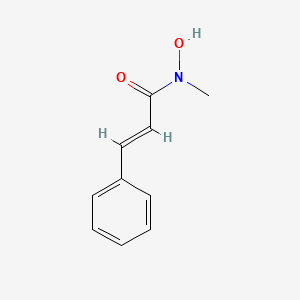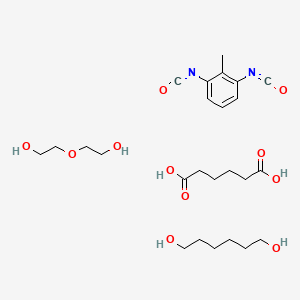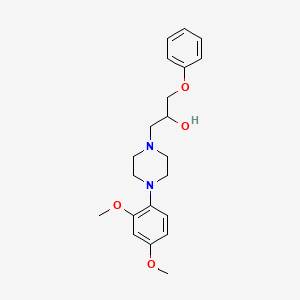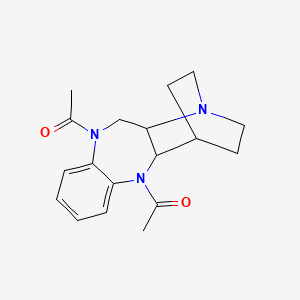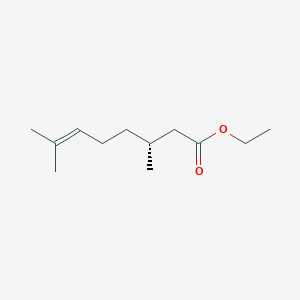
Ethyl (r)-citronellate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ®-3,7-dimethyl-6-octenoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes an ethyl group and a chiral center, making it an enantiomerically pure substance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl ®-3,7-dimethyl-6-octenoate can be synthesized through the esterification of ®-3,7-dimethyl-6-octenoic acid with ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
(R)-3,7-dimethyl-6-octenoic acid+ethanolH2SO4ethyl (R)-3,7-dimethyl-6-octenoate+water
Industrial Production Methods
On an industrial scale, the production of ethyl ®-3,7-dimethyl-6-octenoate may involve continuous esterification processes using reactive distillation columns. This method allows for the efficient separation of the ester product from the reaction mixture, enhancing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ®-3,7-dimethyl-6-octenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to its corresponding alcohol.
Oxidation: The ester can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: ®-3,7-dimethyl-6-octenoic acid and ethanol.
Reduction: ®-3,7-dimethyl-6-octen-1-ol.
Oxidation: Various oxidized products depending on the specific conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl ®-3,7-dimethyl-6-octenoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The mechanism by which ethyl ®-3,7-dimethyl-6-octenoate exerts its effects involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis in biological systems to release its corresponding acid and alcohol, which may then interact with various enzymes and receptors. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl ®-3,7-dimethyl-6-octenoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, ethyl ®-3,7-dimethyl-6-octenoate is unique due to its chiral center and specific structural features. This uniqueness makes it valuable in applications requiring enantiomerically pure substances.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
- Ethyl ®-2-hydroxy-4-phenylbutyrate
Eigenschaften
CAS-Nummer |
65620-73-7 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
ethyl (3R)-3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,11H,5-6,8-9H2,1-4H3/t11-/m1/s1 |
InChI-Schlüssel |
UAIOJGGMISJMMY-LLVKDONJSA-N |
Isomerische SMILES |
CCOC(=O)C[C@H](C)CCC=C(C)C |
Kanonische SMILES |
CCOC(=O)CC(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



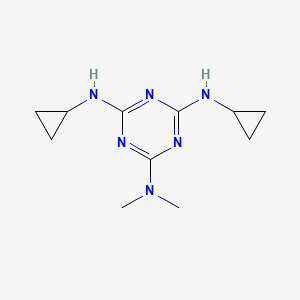
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
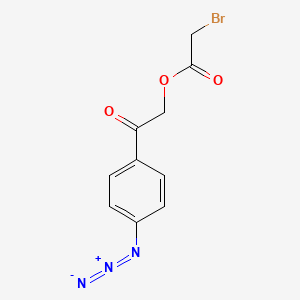
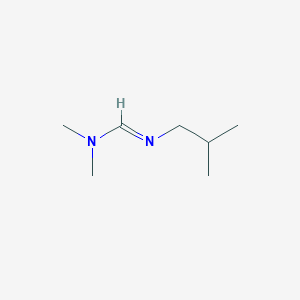
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
